molecular formula C9H8BrIOS B14040047 1-Bromo-3-(3-iodo-2-mercaptophenyl)propan-2-one

1-Bromo-3-(3-iodo-2-mercaptophenyl)propan-2-one

Cat. No.: B14040047
M. Wt: 371.03 g/mol
InChI Key: XHVMNVUEVZEYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(3-iodo-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrIOS and a molecular weight of 371.03 g/mol . This compound is characterized by the presence of bromine, iodine, and sulfur atoms, making it a unique and versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(3-iodo-2-mercaptophenyl)propan-2-one typically involves electrophilic aromatic substitution reactions. The process begins with the bromination of a suitable precursor, followed by iodination and thiolation steps. The reaction conditions often require the use of strong electrophiles and bases to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(3-iodo-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-Bromo-3-(3-iodo-2-mercaptophenyl)propan-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-iodo-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-(3-iodo-2-mercaptophenyl)propan-2-one is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties. The combination of these halogens with a thiol group makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C9H8BrIOS

Molecular Weight

371.03 g/mol

IUPAC Name

1-bromo-3-(3-iodo-2-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H8BrIOS/c10-5-7(12)4-6-2-1-3-8(11)9(6)13/h1-3,13H,4-5H2

InChI Key

XHVMNVUEVZEYLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)S)CC(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.